

# Spectroscopic and Mechanistic Insights into o-Hydroxydibenzoylmethane: A Technical Guide

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## Compound of Interest

Compound Name:	1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Cat. No.:	B075104

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## Introduction

o-Hydroxydibenzoylmethane, also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, is a phenolic compound belonging to the dibenzoylmethane class of molecules.<sup>[1][2][3][4]</sup> These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to the core of curcuminoids and their potential as precursors in the synthesis of flavonoids. This technical guide provides a comprehensive overview of the available spectroscopic data for o-hydroxydibenzoylmethane, details on experimental protocols for its characterization, and a proposed mechanism of action based on its anticipated antioxidant properties.

## Physicochemical Properties

o-Hydroxydibenzoylmethane is a yellow crystalline powder.<sup>[4]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of o-Hydroxydibenzoylmethane

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	240.25 g/mol	
CAS Number	1469-94-9	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	120-122 °C	<a href="#">[3]</a>

## Spectroscopic Data

The structural elucidation of o-hydroxydibenzoylmethane relies on a combination of spectroscopic techniques. While a complete, published, and unequivocally assigned dataset is not readily available in the reviewed literature, this section compiles the existing data and provides a representative overview.

### Infrared (IR) Spectroscopy

The infrared spectrum of o-hydroxydibenzoylmethane provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum which is consistent with the expected structure.[\[2\]](#) Key absorptions are expected for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

Table 2: Expected Infrared Absorption Bands for o-Hydroxydibenzoylmethane

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
Phenolic O-H	~3400-3200 (broad)	Intramolecular hydrogen bonding
C-H (aromatic)	~3100-3000	Aromatic ring C-H stretching
C=O (conjugated ketone)	~1680-1640	Carbonyl stretching
C=C (aromatic)	~1600-1450	Aromatic ring stretching

### Mass Spectrometry (MS)

The mass spectrum of o-hydroxydibenzoylmethane confirms its molecular weight. The NIST WebBook provides an electron ionization (EI) mass spectrum.[2]

Table 3: Mass Spectrometry Data for o-Hydroxydibenzoylmethane

m/z	Interpretation
240	Molecular ion $[M]^+$
121	Fragment corresponding to $[C_6H_5CO]^+$
105	Fragment corresponding to $[C_6H_5CO]^+$
93	Fragment corresponding to $[HOC_6H_5]^+$
77	Fragment corresponding to $[C_6H_5]^+$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1H$  and  $^{13}C$  NMR data for o-hydroxydibenzoylmethane are not readily available in the cited literature. However, based on the structure, the expected chemical shifts can be predicted. The molecule exists in tautomeric equilibrium between the diketone and enol forms, which will influence the observed spectra. The enol form is often stabilized by intramolecular hydrogen bonding.

Table 4: Predicted  $^1H$  NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in  $CDCl_3$ )

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Phenolic OH	12.0 - 13.0	s (broad)
Enolic OH	15.0 - 17.0	s (broad)
Aromatic CH	6.8 - 8.2	m
Methylene $CH_2$	~4.0	s
Methine CH (enol)	~6.5	s

Table 5: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in  $\text{CDCl}_3$ )

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (ketone)	190 - 200
C=O (enol)	180 - 190
C (aromatic, C-O)	155 - 165
C (aromatic)	115 - 140
$\text{CH}_2$ (methylene)	40 - 50
CH (enol)	90 - 100

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of o-hydroxydibenzoylmethane is expected to show absorptions characteristic of its extended conjugated system. Specific absorption maxima ( $\lambda_{\text{max}}$ ) are dependent on the solvent used. While specific data for this compound is not available in the reviewed literature, related chalcones and dibenzoylmethane derivatives typically exhibit strong absorption bands in the UVA and UVB regions.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Synthesis of o-Hydroxydibenzoylmethane

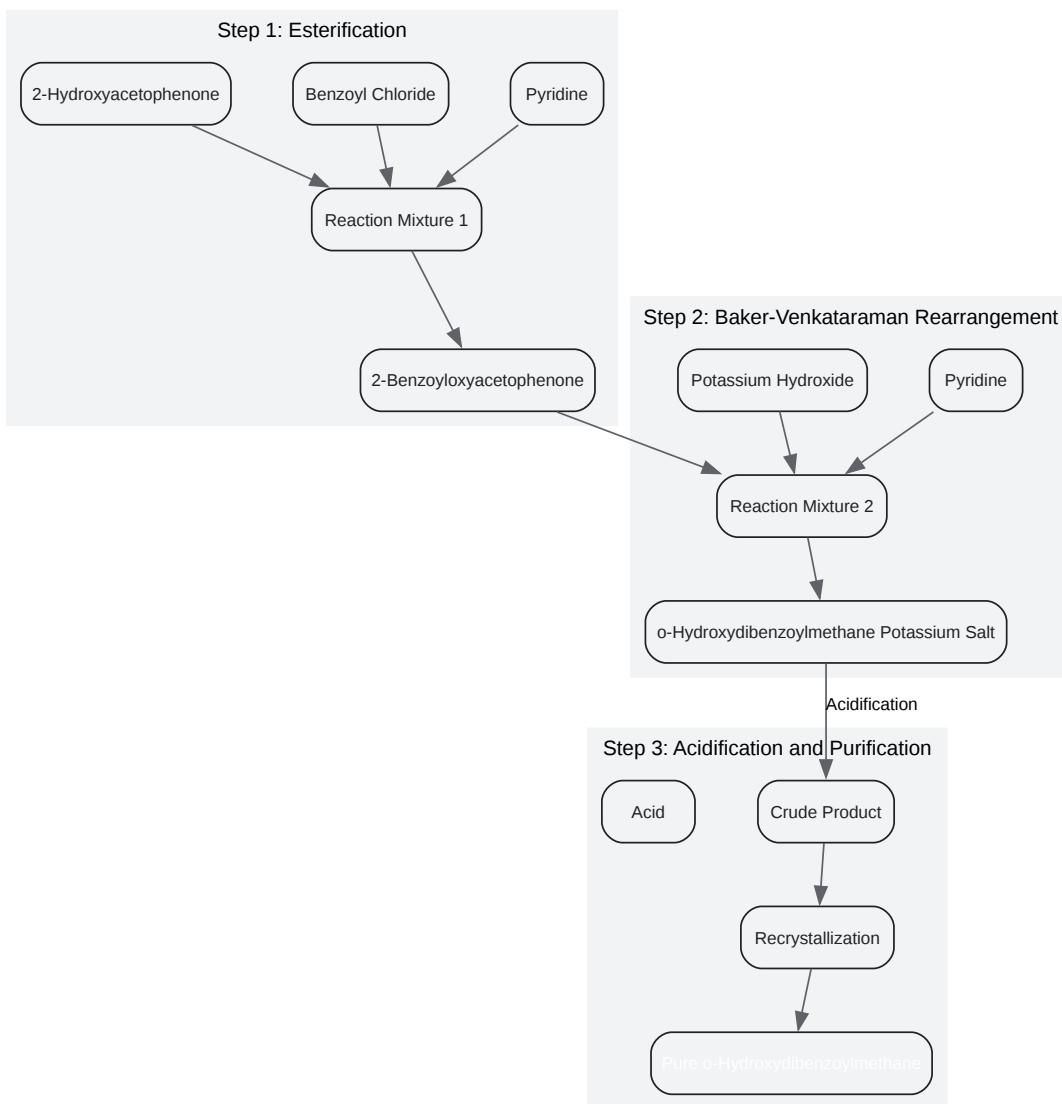
A common method for the synthesis of o-hydroxydibenzoylmethane is the Baker-Venkataraman rearrangement of 2-benzoyloxyacetophenone.<sup>[5]</sup>

- Preparation of 2-Benzoyloxyacetophenone: 2-Hydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine.
- Rearrangement: The resulting 2-benzoyloxyacetophenone is treated with a strong base, such as potassium hydroxide in pyridine, to induce the rearrangement to o-hydroxydibenzoylmethane.

- **Workup:** The reaction mixture is then acidified to precipitate the product, which can be collected by filtration and purified by recrystallization, typically from ethanol.[\[5\]](#)

A general workflow for the synthesis is depicted below.

## Synthesis of o-Hydroxydibenzoylmethane

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A flowchart of the synthesis of o-hydroxydibenzoylmethane.

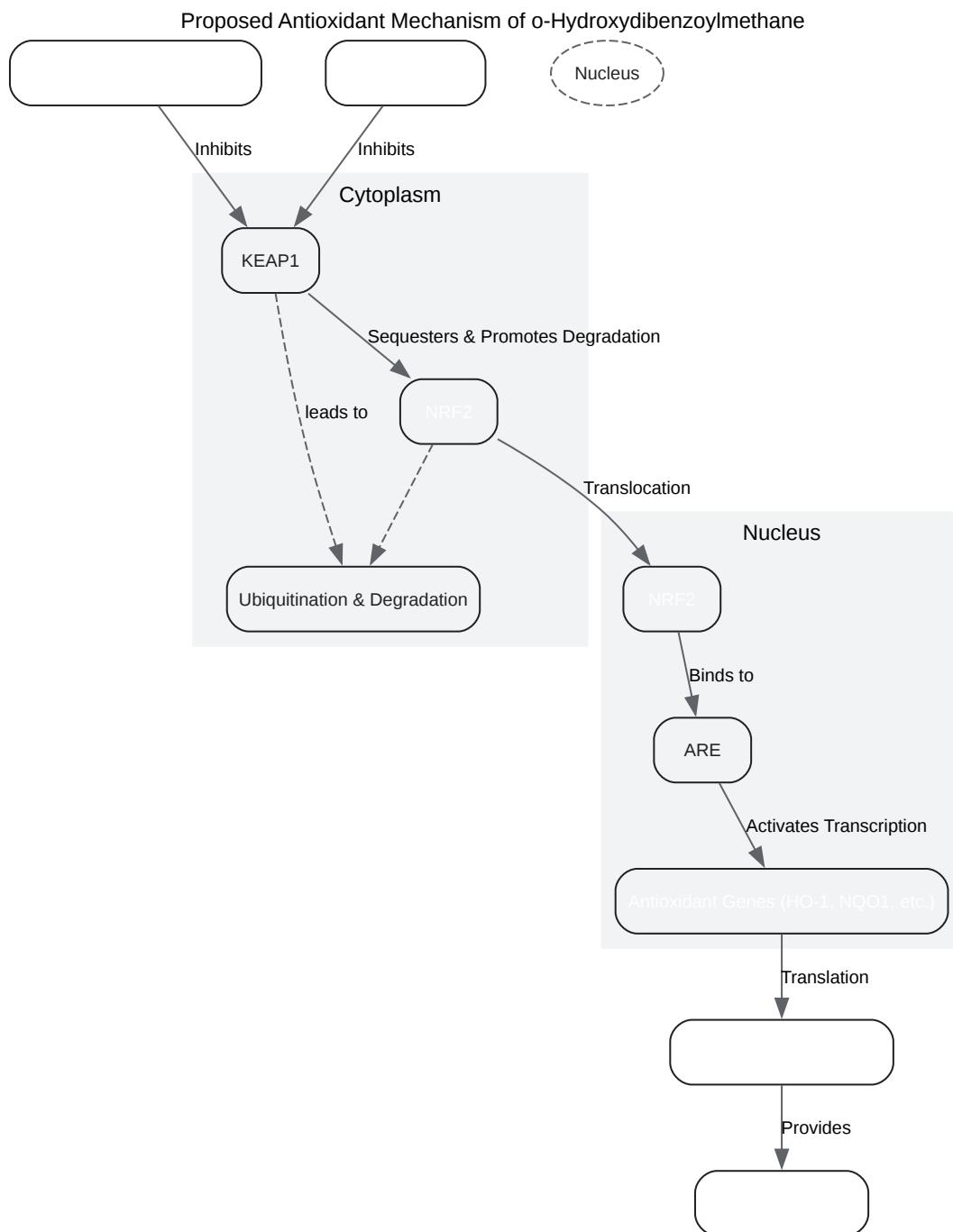
## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a field strength of 300-500 MHz for  $^1\text{H}$ . Samples would be dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the mass-to-charge ratio of the resulting ions is measured.
- UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded using a dual-beam UV-Vis spectrophotometer. The sample would be dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of wavelengths (typically 200-800 nm).

## Proposed Mechanism of Action: Antioxidant Activity

While specific signaling pathways for o-hydroxydibenzoylmethane have not been detailed in the reviewed literature, compounds with similar phenolic and  $\beta$ -diketone structures are known to possess antioxidant properties. A plausible mechanism of action is through the activation of the NRF2/ARE signaling pathway, a key regulator of cellular antioxidant responses.<sup>[6][7][8]</sup>

Under normal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor, KEAP1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and stabilization of NRF2. NRF2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes help to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.



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Proposed NRF2/ARE signaling pathway activation.

## Conclusion

o-Hydroxydibenzoylmethane is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available spectroscopic data and provided standardized protocols for its characterization. While detailed NMR and UV-Vis data are yet to be comprehensively published, the provided information serves as a valuable resource for researchers. The proposed antioxidant mechanism via the NRF2/ARE pathway, based on the activity of structurally related compounds, offers a starting point for further investigation into the biological activities of o-hydroxydibenzoylmethane. Further research is warranted to fully elucidate its spectroscopic properties and explore its therapeutic potential.

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